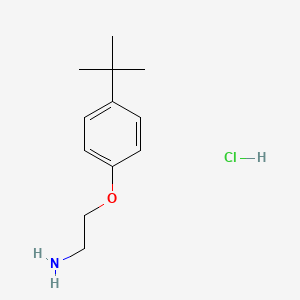

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride

Descripción general

Descripción

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride, or AETBH, is a hydrochloride salt of a tertiary amine compound. It is primarily used as a reagent in organic synthesis and as a catalyst in a variety of reactions. AETBH is a versatile compound, with a range of applications in both organic and inorganic chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Polyamides and Polyimides

- 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride serves as a key intermediate in synthesizing ortho-linked polyamides with significant thermal stability, characterized by high glass transition temperatures (most >200°C) and considerable weight loss temperatures in excess of 480°C under nitrogen or air atmospheres. These polyamides exhibit excellent solubility in various polar solvents and can form transparent, flexible, and tough films, highlighting their potential for advanced material applications (Hsiao et al., 2000).

- Similarly, aromatic polyamides synthesized from derivatives of this compound show remarkable solubility and thermal properties, including high glass transition temperatures (209-267°C) and substantial thermal degradation thresholds (>460°C in nitrogen), suggesting their utility in creating durable polymeric films (Yang et al., 1999).

Advanced Material Properties

- The incorporation of this compound derivatives in polyimide synthesis leads to materials with low dielectric constants (2.74−2.92), minimal moisture absorption, and high glass transition temperatures (276−398 °C), indicating their potential in electronic and aerospace applications due to their excellent solubility and thermal stability (Chern & Tsai, 2008).

- Novel diamines containing bulky tert-butyl substituents derived from this compound are used to produce polyimides with high tensile strength, good solubility, and elevated glass transition temperatures, demonstrating their applicability in creating robust and flexible polymeric materials (Liaw & Liaw, 1996).

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.

Mode of Action

This compound reduces the activity of sodium-potassium ATPase and stimulates the reuptake function of sarcoplasmic calcium ATPase isoform 2 . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Biochemical Pathways

The compound affects the sodium-potassium pump and calcium transport pathways . By inhibiting the sodium-potassium pump, it disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium. This increase in sodium reverses the sodium/calcium exchanger, leading to an increase in intracellular calcium .

Result of Action

The increase in intracellular calcium due to the action of this compound can have various effects at the molecular and cellular levels. Calcium is a crucial second messenger in cells and plays a vital role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Análisis Bioquímico

Biochemical Properties

It may interact with various enzymes, proteins, and other biomolecules, but these interactions have not been identified or characterized .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride on cellular function in in vitro or in vivo studies have not been reported .

Metabolic Pathways

Its effects on metabolic flux or metabolite levels have not been reported .

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYMAELPUBCHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B3301264.png)

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3301300.png)

![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)